molecular formula C25H21N5O2S B12346112 (5Z)-5-[(1,3-diphenyl-1H-pyrazol-4-yl)methylidene]-2-(2-methylfuran-3-yl)-5H,6H-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-one

(5Z)-5-[(1,3-diphenyl-1H-pyrazol-4-yl)methylidene]-2-(2-methylfuran-3-yl)-5H,6H-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-one

Cat. No.: B12346112
M. Wt: 455.5 g/mol
InChI Key: BQFLGIBUUJLODF-STZFKDTASA-N
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Description

The compound (5Z)-5-[(1,3-diphenyl-1H-pyrazol-4-yl)methylidene]-2-(2-methylfuran-3-yl)-5H,6H-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-one is a complex organic molecule that features a unique combination of pyrazole, furan, triazole, and thiazole rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-5-[(1,3-diphenyl-1H-pyrazol-4-yl)methylidene]-2-(2-methylfuran-3-yl)-5H,6H-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-one typically involves multi-step organic reactions. One common approach is to start with the synthesis of the pyrazole ring, followed by the formation of the furan and triazole rings. The final step involves the formation of the thiazole ring and the introduction of the methylidene group. Reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like palladium on carbon or copper(I) iodide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(5Z)-5-[(1,3-diphenyl-1H-pyrazol-4-yl)methylidene]-2-(2-methylfuran-3-yl)-5H,6H-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-one: undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the pyrazole or furan rings using reagents like sodium methoxide or potassium cyanide.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Sodium methoxide, potassium cyanide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

(5Z)-5-[(1,3-diphenyl-1H-pyrazol-4-yl)methylidene]-2-(2-methylfuran-3-yl)-5H,6H-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-one: has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of (5Z)-5-[(1,3-diphenyl-1H-pyrazol-4-yl)methylidene]-2-(2-methylfuran-3-yl)-5H,6H-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.

Comparison with Similar Compounds

Similar Compounds

    (5Z)-5-[(1,3-diphenyl-1H-pyrazol-4-yl)methylidene]-2-(2-methylfuran-3-yl)-5H,6H-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-one: can be compared with other compounds that have similar structural features, such as:

Uniqueness

The uniqueness of This compound lies in its combination of multiple heterocyclic rings, which imparts distinct chemical and biological properties. This structural complexity allows for diverse interactions with biological targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C25H21N5O2S

Molecular Weight

455.5 g/mol

IUPAC Name

(5Z)-5-[(1,3-diphenylpyrazol-4-yl)methylidene]-2-(2-methylfuran-3-yl)-1,2,3,3a-tetrahydro-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one

InChI

InChI=1S/C25H21N5O2S/c1-16-20(12-13-32-16)23-26-25-30(28-23)24(31)21(33-25)14-18-15-29(19-10-6-3-7-11-19)27-22(18)17-8-4-2-5-9-17/h2-15,23,25-26,28H,1H3/b21-14-

InChI Key

BQFLGIBUUJLODF-STZFKDTASA-N

Isomeric SMILES

CC1=C(C=CO1)C2NC3N(N2)C(=O)/C(=C/C4=CN(N=C4C5=CC=CC=C5)C6=CC=CC=C6)/S3

Canonical SMILES

CC1=C(C=CO1)C2NC3N(N2)C(=O)C(=CC4=CN(N=C4C5=CC=CC=C5)C6=CC=CC=C6)S3

Origin of Product

United States

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